Calcium guaiacosulfonate

Description

BenchChem offers high-quality Calcium guaiacosulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium guaiacosulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H14CaO10S2 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

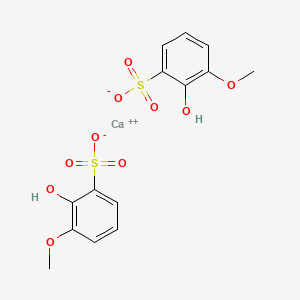

calcium;2-hydroxy-3-methoxybenzenesulfonate |

InChI |

InChI=1S/2C7H8O5S.Ca/c2*1-12-5-3-2-4-6(7(5)8)13(9,10)11;/h2*2-4,8H,1H3,(H,9,10,11);/q;;+2/p-2 |

InChI Key |

NAEMJSCYKBZEFJ-UHFFFAOYSA-L |

Canonical SMILES |

COC1=C(C(=CC=C1)S(=O)(=O)[O-])O.COC1=C(C(=CC=C1)S(=O)(=O)[O-])O.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Calcium Guaiacosulfonate: A Comprehensive Guide for Research and Drug Development

Executive Summary

Calcium guaiacosulfonate (Calcium 3-hydroxy-4-methoxybenzenesulfonate) is a highly versatile biochemical intermediate and active pharmaceutical ingredient, historically utilized for its mucolytic and expectorant properties[1]. As a benzenesulfonate derivative, it exhibits excellent solubility in polar environments and acts as a complexing agent in various biological systems[1].

The primary challenge in the research and development of guaiacosulfonate salts lies in the control and characterization of its isomeric profile. The synthesis inherently produces a mixture of isomers—predominantly the 4-sulfonate and 5-sulfonate derivatives[2]. This whitepaper provides a rigorously detailed, self-validating methodology for the synthesis of calcium guaiacosulfonate, alongside advanced analytical protocols required to ensure isomeric purity and structural integrity.

Mechanistic Principles of Synthesis

Electrophilic Aromatic Sulfonation

The synthesis of the guaiacolsulfonate moiety relies on the direct electrophilic aromatic substitution of guaiacol (2-methoxyphenol)[3]. The electron-donating hydroxyl (-OH) and methoxy (-OCH3) groups strongly activate the aromatic ring, directing the incoming electrophile (sulfur trioxide,

Causality in Thermal Control: The reaction is highly exothermic. Maintaining the initial addition temperature between 0–10°C is critical to prevent oxidative degradation of the electron-rich guaiacol ring and to avoid over-sulfonation (formation of bis-sulfonates)[3]. Subsequent heating to 30–80°C provides the necessary activation energy to drive the sulfonation to completion[3].

Calcium Salt Formation and Built-in Purification

Following sulfonation, the highly acidic mixture must be neutralized. While potassium salts are neutralized with potassium carbonate, the synthesis of the calcium salt utilizes calcium carbonate (

Causality in Reagent Selection: The choice of a calcium base introduces a powerful, built-in purification mechanism. The neutralization of unreacted sulfuric acid generates calcium sulfate (

Figure 1: Step-by-step synthetic workflow for the preparation of calcium guaiacosulfonate.

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system; specific in-process checks (e.g., pH stabilization, visual clarity of filtrate) ensure the integrity of each step before proceeding.

Step 1: Sulfonation

-

Equip a three-necked round-bottom flask with a dropping funnel, internal thermometer, and magnetic stirrer.

-

Add a precisely measured molar quantity of guaiacol to the flask and cool in an ice-water bath until the internal temperature reaches 0–5°C[3].

-

Add concentrated sulfuric acid (

) dropwise. Validation Check: Regulate the addition rate to ensure the internal temperature strictly remains below 10°C[3]. The molar ratio of -

Once the addition is complete, remove the ice bath and gently heat the mixture to 60°C for 4 hours to ensure complete sulfonation[3].

Step 2: Quenching and Neutralization

5. Carefully pour the viscous, acidic reaction mixture into a beaker containing crushed ice and water to quench the reaction[3].

6. Slowly add solid calcium carbonate (

Step 3: Purification and Isolation 8. Filter the mixture through a Celite pad or fine-porosity filter paper to remove the insoluble calcium sulfate[3]. Validation Check: The resulting filtrate must be completely transparent, though it may be pale yellow. If cloudy, refilter. 9. Concentrate the filtrate under reduced pressure using a rotary evaporator until a supersaturated solution is achieved. 10. Cool the concentrated solution to 4°C to induce crystallization of calcium guaiacosulfonate. 11. Collect the off-white to pale yellow crystals via vacuum filtration and dry in a desiccator. Note: The compound is hygroscopic and must be protected from ambient moisture[1].

Analytical Characterization & Validation

Historically, compendial methods relied on Infrared (IR) spectroscopy for the identification of guaiacolsulfonates. However, modern analyses have proven that IR is unreliable as a rigorous criterion for isomer identification due to significant signal overlap in the fingerprint regions of the 4- and 5-sulfonate isomers[2]. Furthermore, UV absorption spectra of the isomers are nearly identical at a pH below 6.0, only diverging in alkaline solutions[5].

Therefore, robust characterization requires a multi-modal approach utilizing paired-ion HPLC,

Figure 2: Analytical characterization pathway for evaluating synthesized calcium guaiacosulfonate.

Chromatographic Analysis (HPLC)

Because guaiacolsulfonates are highly polar and ionic, standard reverse-phase HPLC yields poor retention and peak shape. Paired-ion chromatography is required. By adding an ion-pairing agent like tetrabutylammonium dihydrogen phosphate or tetrabutylammonium sulfate to the mobile phase, the ionic sulfonate groups are masked, allowing for excellent resolution between the 4-hydroxy-3-methoxy and 3-hydroxy-4-methoxy isomers[6],[4].

Structural Elucidation ( -NMR)

Nuclear Magnetic Resonance (NMR) is the definitive method for confirming the structural identity of the isomers[2]. The aromatic region (6.5–7.5 ppm) will display distinct splitting patterns:

-

4-sulfonate isomer: Exhibits a classic 1,2,4-trisubstituted aromatic splitting pattern.

-

5-sulfonate isomer: Exhibits a different coupling constant profile due to the altered spatial arrangement of the protons relative to the bulky sulfonate group.

Thermal Analysis (TGA/DSC)

Guaiacosulfonate salts frequently crystallize as hydrates (e.g., hemihydrates or dihydrates)[5]. Thermogravimetric Analysis (TGA) is essential to quantify the water of crystallization. For example, dihydrated forms will show a distinct mass loss corresponding to the liberation of water molecules at approximately 80°C when heated at 2.5°C/min[7]. Differential Scanning Calorimetry (DSC) will reveal endothermic peaks corresponding to the phase transition from hydrate to anhydrate[7].

Data Summary Tables

Table 1: Physicochemical Properties of Calcium Guaiacosulfonate

| Property | Specification / Detail |

| Molecular Formula | |

| Molecular Weight | 446.46 g/mol [1] |

| Appearance | Off-white to pale yellow crystalline solid or powder[1] |

| Hygroscopicity | High; readily absorbs environmental moisture[1] |

| Solubility | Highly soluble in water; solubility is pH-dependent[1] |

| Primary Constituents | Calcium 4-hydroxy-3-methoxybenzenesulfonate & Calcium 3-hydroxy-4-methoxybenzenesulfonate[4] |

Table 2: Validated HPLC Method Parameters for Isomer Separation

| Parameter | Condition |

| Analytical Column | Diamonsil C18 (150 mm × 4.6 mm, 5 μm) or equivalent C8/C18[4],[7] |

| Mobile Phase | Methanol : Tetrabutylammonium dihydrogen phosphate solution (50:300 v/v)[4] |

| Elution Profile | Isocratic[4] |

| Flow Rate | 1.0 mL/min[6],[4] |

| Detection Wavelength | UV at 254 nm or 279 nm[6],[4] |

| Column Temperature | 25°C (Room Temperature)[4],[7] |

Conclusion

The synthesis of calcium guaiacosulfonate is a highly efficient process when the thermodynamics of the electrophilic sulfonation are strictly controlled. The strategic use of calcium-based neutralizing agents allows for an elegant, built-in purification step via the precipitation of calcium sulfate. For downstream research and pharmaceutical formulation, researchers must abandon outdated IR-based compendial identification in favor of paired-ion HPLC and

References

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Determination of the chemical constituents and spectral properties of commercial and NF reference standard potassium guaiacolsulfonate: implications of the findings on compendial analytical methodology [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfogaiacol | 7134-11-4 | Benchchem [benchchem.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Determination of the Related Substances of Potassium Guaiacolsulfonate by HPLC [chinjmap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Structural Elucidation of Calcium Guaiacosulfonate

The following technical guide details the structural elucidation of Calcium Guaiacosulfonate, addressing the critical challenge of isomeric differentiation in pharmaceutical raw materials.

Executive Summary: The Isomeric Challenge

Calcium Guaiacosulfonate (Calcium bis(3-hydroxy-4-methoxybenzenesulfonate) or its isomers) is a mucolytic and expectorant agent. In pharmaceutical synthesis, the sulfonation of guaiacol (2-methoxyphenol) is not strictly regioselective, leading to a mixture of isomers.

The core challenge in structural elucidation is distinguishing between the 4-sulfonate (para to hydroxyl) and the 5-sulfonate (para to methoxy) isomers. While the 4-isomer is often the predominant pharmacopoeial standard (e.g., in Potassium Guaiacolsulfonate monographs), commercial synthesis conditions can yield significant quantities of the 5-isomer.

This guide provides a self-validating workflow to definitively characterize the chemical structure, isomeric purity, and salt stoichiometry of Calcium Guaiacosulfonate.

Chemical Identity & Synthesis Logic

The Molecule[1]

-

Chemical Name: Calcium bis(4-hydroxy-3-methoxybenzenesulfonate) [Isomer A] or Calcium bis(3-hydroxy-4-methoxybenzenesulfonate) [Isomer B].

-

Molecular Formula:

-

Molecular Weight: ~446.47 g/mol (Anhydrous)

Regioselectivity in Synthesis

The sulfonation of guaiacol is governed by the directing effects of the Hydroxyl (-OH) and Methoxy (-OCH

-

Position 4 (Para to OH): The kinetically favored position. The -OH group directs electrophilic substitution here. This results in the 4-isomer (4-hydroxy-3-methoxybenzenesulfonic acid).

-

Position 5 (Para to OMe): The -OCH

group directs here. This results in the 5-isomer (3-hydroxy-4-methoxybenzenesulfonic acid). -

Position 3 & 6: Steric hindrance usually prevents significant substitution between the functional groups (Pos 3) or ortho to the OH (Pos 6) under standard conditions.

Visualization: Synthesis & Isomerism

The following diagram illustrates the reaction pathway and the resulting isomeric structures.

Figure 1: Reaction pathway showing the divergence into 4- and 5-sulfonate isomers during synthesis.

Structural Elucidation Workflow

To confirm the structure and isomeric ratio, a multi-modal approach is required. The following protocol prioritizes NMR as the definitive qualitative tool.

Step 1: Nuclear Magnetic Resonance (NMR)

H-NMR is the only method capable of rapidly quantifying the ratio of 4-isomer to 5-isomer without separation.Mechanism of Differentiation:

The substitution pattern on the benzene ring alters the coupling constants (

| Feature | 4-Isomer (Sulfonate @ 4) | 5-Isomer (Sulfonate @ 5) |

| Structure | 1-OH, 2-OMe, 4-SO | 1-OH, 2-OMe, 5-SO |

| Proton Positions | H-3, H-5, H-6 | H-3, H-4, H-6 |

| Coupling Pattern | H-5/H-6: Ortho coupling ( | H-3/H-4: Ortho coupling ( |

| Key Distinction | The isolated singlet (H-3) is located between the OMe and SO | The isolated singlet (H-6) is located between the OH and SO |

Experimental Protocol:

-

Solvent: Dissolve 10 mg of sample in

(Deuterium Oxide). -

Reference: Use TSP (trimethylsilylpropanoic acid) as internal standard (

). -

Acquisition: Acquire

H spectrum (400 MHz or higher). -

Analysis: Integrate the aromatic region (6.5 – 7.5 ppm). Calculate the ratio of the "isolated singlet" integrals to determine isomeric purity.

Step 2: UV-Vis Spectroscopy (pH Shift Study)

The acidity of the phenolic hydroxyl group differs between isomers due to the electron-withdrawing nature of the sulfonate group.

-

Rationale: In the 4-isomer , the sulfonate is para to the hydroxyl group. Through resonance, it strongly stabilizes the phenolate anion, leading to a lower pKa (~8.74).

-

Observation: Upon shifting from neutral (pH 6) to alkaline (pH 12) conditions, the 4-isomer exhibits a distinct bathochromic shift (red shift) and hyperchromic effect compared to the 5-isomer (pKa ~9.16), where the sulfonate is meta and resonance stabilization is weaker.

Step 3: Mass Spectrometry (LC-MS)

While MS cannot easily distinguish regioisomers directly, it confirms the molecular weight and the calcium stoichiometry.

-

Mode: Negative Ion Mode (ESI-).

-

Target Ion:

203.0 (Deprotonated Guaiacolsulfonate anion -

Calcium Confirmation: Positive mode will show cluster ions or the presence of

adducts, though elemental analysis (complexometric titration) is preferred for calcium quantification.

Decision Logic for Quality Control

The following flowchart outlines the logic for accepting or rejecting a batch based on structural elucidation data.

Figure 2: Analytical workflow for determining isomeric identity and purity.

Summary of Key Data Points

| Parameter | Specification / Typical Value | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Identification A | Positive for Calcium | Flame Test / Oxalate ppt |

| Identification B | Positive for Sulfonate | Barium Chloride ppt (after fusion) |

| UV Absorption | UV-Vis Spectrophotometry | |

| Major Isomer | 4-hydroxy-3-methoxybenzenesulfonate | |

| Water Content | 3.0% – 5.0% (Hemihydrate/Monohydrate range) | Karl Fischer |

References

-

Determination of isomeric ingredients in potassium guaiacolsulfonate. Journal of Pharmaceutical Analysis. (2003). Confirms the presence of 4- and 5-isomers and their separation by HPLC/NMR. [3][8]

-

Determination of the chemical constituents and spectral properties of commercial and NF reference standard potassium guaiacolsulfonate. Journal of Pharmaceutical Sciences. (1984). Establishes the 4-isomer as the predominant species in reference standards.

-

Calcium guaiacol sulfonate (Compound Summary). PubChem. (2025).[4][5] Provides chemical identifiers and computed properties for the calcium salt.

-

Japanese Pharmacopoeia (JP XVII). Pharmaceuticals and Medical Devices Agency. (2016). Official monograph standards for Guaiacolsulfonate salts.

Sources

- 1. mhlw.go.jp [mhlw.go.jp]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. molforge.ai [molforge.ai]

- 4. Calcium guaiacol sulfonate | C14H14CaO10S2 | CID 24180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Calcium;2-ethenylbenzenesulfonate | C8H7CaO3S+ | CID 169893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Determination of the chemical constituents and spectral properties of commercial and NF reference standard potassium guaiacolsulfonate: implications of the findings on compendial analytical methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

"solubility and stability of calcium guaiacosulfonate in physiological buffers"

An In-Depth Technical Guide to the

Executive Summary

Calcium Guaiacosulfonate (Calcium bis(3-hydroxy-4-methoxybenzenesulfonate)) is a mucolytic and expectorant agent. While its potassium analog (sulfogaiacol) is widely characterized, the calcium salt presents unique formulation challenges due to the divalent cation (

This guide addresses a critical gap in standard pre-formulation workflows: the solubility-stability mismatch in physiological buffers. Specifically, the common use of USP Phosphate Buffers (pH 6.8) for intestinal simulation can yield false-negative solubility data for calcium salts due to the in situ precipitation of calcium phosphate, a phenomenon that does not necessarily reflect in vivo bioavailability where bicarbonate is the dominant buffer.

This document provides a validated physicochemical profile, corrected buffer selection protocols, and a stability-indicating HPLC methodology.

Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to experimental design.

Chemical Identity[1]

-

IUPAC Name: Calcium bis(3-hydroxy-4-methoxybenzenesulfonate)[1][2]

-

Molecular Formula:

[1] -

Molecular Weight: ~446.5 g/mol [1]

-

Structure: Two guaiacolsulfonate anions coordinated to one calcium cation.

Ionization & Dissociation

The molecule contains two distinct ionizable groups per ligand:

-

Sulfonic Acid Group (

): Strong acid (pKa < 1.0). It remains fully ionized (anionic) across the entire physiological pH range (1.2 – 7.4). -

Phenolic Hydroxyl Group (

): Weak acid (pKa

Implication: The compound acts as a strong electrolyte. Its solubility is not driven by pH-dependent ionization of the drug molecule itself (which is constant), but by the Counter-Ion Effect (solubility product of the calcium salt).

Solubility Profiling in Physiological Buffers

The Calcium-Phosphate Conundrum

Standard USP dissolution media often utilize potassium or sodium phosphate to achieve pH 6.8 (simulated intestinal fluid). For Calcium Guaiacosulfonate, this creates a Common Ion Incompatibility :

Critical Directive: Do not use high-molarity phosphate buffers (>50mM) for equilibrium solubility testing of this compound. It will result in the precipitation of insoluble calcium phosphate, masking the true solubility of the drug.

Recommended Buffer Systems

To obtain accurate physiological solubility data, alternative buffering agents must be used to decouple pH effects from ion-interaction effects.

| Physiological Stage | Target pH | Standard USP Buffer (Avoid) | Recommended Technical Buffer | Rationale |

| Gastric | 1.2 | 0.1N HCl | 0.1N HCl | Calcium salts are highly soluble in acidic media; no precipitation risk. |

| Duodenal | 4.5 | Acetate | Acetate (50mM) | Acetate does not form insoluble salts with calcium. |

| Jejunal | 6.8 | Phosphate | Maleate or Citrate (adjusted) | Maleate avoids Ca-precipitation. Citrate chelates Ca, so use with caution if free Ca is measuring target; Maleate is preferred for pure solubility. |

| Ileal/Blood | 7.4 | Phosphate (PBS) | HEPES or Tris-Maleate | HEPES is non-coordinating and prevents false precipitation data. |

Data Summary (Estimated)

-

Water: Soluble (Est. >20 mg/mL) - Driven by sulfonate hydrophilicity.

-

pH 1.2 (SGF): Highly Soluble - Protonation prevents any salt formation.

-

pH 6.8 (Phosphate): Incompatible - Likely precipitation of excipient-like Ca-Phosphate.

-

pH 6.8 (Maleate): Soluble - True physiological solubility.

Experimental Workflow: Solubility Determination

The following diagram outlines the corrected workflow to avoid the "Phosphate Trap."

Figure 1: Decision logic for buffer selection to prevent calcium-phosphate interference during solubility profiling.

Stability Assessment

Degradation Pathways

Calcium guaiacosulfonate is generally stable due to the strong sulfonate electron-withdrawing group, but specific vulnerabilities exist:

-

Oxidative Coupling (Pink Discoloration):

-

Hydrolysis:

Stress Testing Protocol

To validate stability, subject the sample to the following conditions:

| Stressor | Condition | Duration | Expected Outcome |

| Acid | 0.1N HCl, 60°C | 24 Hours | Stable (< 1% degradation) |

| Base | 0.1N NaOH, 60°C | 24 Hours | Risk: Oxidation (Color change) |

| Oxidation | 3% | 4 Hours | Degradation: Quinone formation |

| Thermal | 60°C (Solid State) | 7 Days | Stable |

| Photolytic | UV/Vis Light | 24 Hours | Sensitive: Protect from light |

Analytical Method Development (HPLC)[7][8][9]

A stability-indicating HPLC method is required to separate the parent drug from potential oxidative degradants.[7]

Chromatographic Conditions

-

Column: C18 or C8 (e.g., Phenomenex Luna C8, 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Note: Low concentration phosphate (0.1%) is acceptable here as the calcium amount injected is negligible and pH is acidic (preventing precipitation).

-

-

Mobile Phase B: Methanol (HPLC Grade).

-

Mode: Isocratic (80% A : 20% B) or Gradient if separating impurities.

-

Detection: UV @ 280 nm (Characteristic absorption of the benzene ring).

-

Injection Volume: 20 µL.

Sample Preparation

-

Concentration: 0.1 - 0.5 mg/mL.

-

Filtration: 0.45 µm PVDF or Nylon filter (compatible with aqueous/organic).

References

-

PubChem. (2025).[1] Calcium guaiacol sulfonate | C14H14CaO10S2.[5] National Library of Medicine. [Link]

-

Dissolution Technologies. (2007). Physicochemical Properties of Buffers Used in Simulated Biological Fluids. [Link]

-

Japanese Pharmacopoeia (JP XVIII). (2021). General Notices and Monographs for Potassium/Calcium Guaiacolsulfonate. Ministry of Health, Labour and Welfare. [Link]

-

Tran, P. H., et al. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate... National Institutes of Health (PMC). [Link]

Sources

- 1. Calcium guaiacol sulfonate | C14H14CaO10S2 | CID 24180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. opendata.sukl.cz [opendata.sukl.cz]

- 3. Calcium phosphate buffer formed in the mitochondrial matrix during preconditioning supports ΔpH formation and ischemic ATP production and prolongs cell survival -A hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. JSM Central || Article Info [jsmcentral.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Spectroscopic Analysis of Calcium Guaiacosulfonate

The following technical guide details the spectroscopic analysis of Calcium Guaiacosulfonate, focusing on the resolution of isomeric mixtures and structural validation.

Methodologies for Structural Elucidation, Isomer Differentiation, and Purity Profiling

Executive Summary

Calcium Guaiacosulfonate (C

-

4-sulfonate: Calcium bis(4-hydroxy-3-methoxybenzenesulfonate)

-

5-sulfonate: Calcium bis(3-hydroxy-4-methoxybenzenesulfonate)

While the 4-sulfonate is often the dominant species in pharmacopoeial standards (e.g., USP/NF), the 5-sulfonate is a common co-product. This guide provides a definitive spectroscopic workflow to distinguish these isomers and validate the salt structure using NMR, IR, and MS.

Integrated Analytical Workflow

The characterization strategy relies on orthogonal data sets: Mass Spectrometry establishes molecular weight and fragmentation; Infrared Spectroscopy confirms functional group identity; and Nuclear Magnetic Resonance (NMR) provides the high-resolution structural data necessary to quantify isomeric ratios.

Figure 1: Integrated spectroscopic workflow for the characterization of Calcium Guaiacosulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for distinguishing the 4- and 5-sulfonate isomers. The substitution pattern on the benzene ring alters the spin-spin coupling (

Experimental Protocol

-

Solvent: Deuterium Oxide (D

O) is preferred for calcium salts due to high solubility and exchange of the phenolic proton (simplifying the spectrum). DMSO-d -

Frequency: 400 MHz or higher recommended for clear resolution of aromatic multiplets.

-

Reference: TMS (0.00 ppm) or residual solvent peak (HDO at 4.79 ppm).

Isomer Differentiation Logic

Both isomers are 1,2,4-trisubstituted benzenes, but the arrangement of protons differs.

| Feature | 4-Sulfonate Isomer | 5-Sulfonate Isomer |

| IUPAC Name | 4-hydroxy-3-methoxybenzenesulfonate | 3-hydroxy-4-methoxybenzenesulfonate |

| Structure | Sulfonate at pos 4 (para to OH) | Sulfonate at pos 5 (para to OMe) |

| Proton Pattern | H-5 and H-6 are ortho; H-2 is isolated. | H-3 and H-4 are ortho; H-6 is isolated. |

| Coupling ( | Doublet (d) + Doublet (d) + Singlet (s) | Doublet (d) + Doublet (d) + Singlet (s) |

| Differentiation | H-2 (isolated) is between OMe and SO | H-6 (isolated) is between OH and SO |

Key Diagnostic Signals (D

-

Methoxy Group (-OCH

): Sharp singlet -

Aromatic Region:

6.5 – 7.5 ppm.-

The 4-sulfonate typically shows an ABX or simplified pattern where the isolated proton (H-2) appears as a doublet with small meta-coupling (

Hz) or a singlet, distinct from the ortho-coupled pair (H-5/H-6, -

Quantification is performed by integrating the methoxy singlets if resolved, or the isolated aromatic protons.

-

Infrared Spectroscopy (FT-IR)

IR spectroscopy is used for qualitative identification (fingerprinting) and confirming the salt form. While less effective for isomer quantification than NMR, it validates the presence of the sulfonate group and the calcium coordination.

Characteristic Bands

Data presented below summarizes the expected vibrational modes for the calcium salt.

| Functional Group | Wavenumber (cm | Assignment |

| O-H Stretch | 3200 – 3550 | Broad band; Phenolic OH and water of hydration. |

| C-H Stretch | 2850 – 3000 | Alkyl C-H (Methoxy group). |

| Aromatic Ring | 1500 – 1600 | C=C skeletal vibrations (Guaiacol ring). |

| Sulfonate (S=O) | 1150 – 1250 | Asymmetric stretching ( |

| Sulfonate (S-O) | 1010 – 1080 | Symmetric stretching ( |

| C-O Stretch | ~1260 | Aryl-alkyl ether (Ar-O-CH |

Note on Polymorphism: Differences in the fingerprint region (600–1500 cm

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the anion and provides fragmentation data to verify the core structure.

Experimental Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (-).

-

Rationale: Sulfonic acids are strong acids and exist as pre-formed anions in solution, making ESI(-) highly sensitive.

-

Target Ion:

203.0 (Guaiacosulfonate anion, [M-H]

Fragmentation Pathway

The fragmentation of the guaiacosulfonate anion follows a characteristic pathway involving the loss of the methyl radical and sulfur trioxide.

Figure 2: Proposed ESI(-) MS/MS fragmentation pathway for the guaiacosulfonate anion.[1]

-

203

-

203

References

-

Kawamura, K., et al. (1987).[2] "Physicochemical properties and method for determination of potassium guaiacolsulfonate." Journal of the Association of Official Analytical Chemists, 70(4), 673-678.[2] Link

-

Zhang, Y., et al. (2003). "Determination of isomeric ingredients in potassium guaiacolsulfonate." Yaowu Fenxi Zazhi, 23(5), 338-341. Link

-

PubChem Compound Summary. (2025). "Calcium guaiacol sulfonate (CID 24180)." National Center for Biotechnology Information. Link

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

An In-depth Technical Guide to the Thermal Analysis of Calcium Guaiacolsulfonate

Introduction: The Critical Role of Thermal Analysis in Characterizing Calcium Guaiacolsulfonate

Calcium guaiacolsulfonate is an active pharmaceutical ingredient (API) recognized for its expectorant properties. As a salt of an aromatic sulfonic acid, its solid-state properties, including hydration level, thermal stability, and polymorphism, are critical determinants of its efficacy, safety, and shelf-life.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is not merely academic—it is a prerequisite for robust formulation development, quality control, and regulatory compliance.[3]

This technical guide provides a comprehensive exploration of the thermal analysis of calcium guaiacolsulfonate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Moving beyond a simple recitation of methods, this document, from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, the interpretation of thermal events, and the practical implications for pharmaceutical development. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Foundational Principles: Why TGA and DSC are Indispensable

Before detailing the experimental protocols, it is crucial to understand why these two techniques, often used in tandem, provide a comprehensive thermal profile of a pharmaceutical substance like calcium guaiacolsulfonate.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] For calcium guaiacolsulfonate, a hydrated salt, TGA is essential for quantifying the water content (both surface and bound water of hydration) and determining the onset temperature of thermal decomposition.[1][4] This information is vital for defining drying processes, storage conditions, and understanding degradation pathways.[1][2]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[4] This technique detects physical and chemical transitions, providing critical information on:

When combined, TGA and DSC allow for the unambiguous differentiation between mass-loss events (like dehydration) and thermal events with no associated mass change (like melting or some polymorphic transitions).[7]

The Experimental Workflow: A Self-Validating Approach

The following sections detail the step-by-step methodologies for TGA and DSC analysis of calcium guaiacolsulfonate. The parameters have been selected to provide high-resolution data while ensuring the stability and integrity of the analysis.

Thermogravimetric Analysis (TGA) Protocol

The primary objectives of the TGA analysis are to quantify the water of hydration and to determine the thermal decomposition profile of the anhydrous material.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass using certified weights and for temperature using the Curie point of suitable reference materials (e.g., indium, aluminum, nickel).

-

Sample Preparation: Place 5-10 mg of calcium guaiacolsulfonate into a clean, tared aluminum or platinum pan. An open pan is used to ensure unobstructed release of volatiles.

-

Atmosphere and Flow Rate: Utilize an inert atmosphere of dry nitrogen with a purge rate of 50-100 mL/min. This prevents oxidative degradation and ensures a stable baseline.[8]

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A 10°C/min heating rate offers a good balance between resolution and analysis time for pharmaceutical materials.[9]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature. Plot the results as percent mass loss versus temperature. The first derivative of this curve (DTG) can be plotted to better visualize the rate of mass change.

Diagram of the TGA Experimental Workflow:

Caption: TGA experimental workflow for calcium guaiacolsulfonate.

Differential Scanning Calorimetry (DSC) Protocol

The DSC analysis aims to identify the temperatures and enthalpies of dehydration, any potential phase transitions, and the decomposition process.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of calcium guaiacolsulfonate into a non-hermetic aluminum pan. Crimp the lid, but pierce it to allow for the escape of water vapor during dehydration. This prevents pressure buildup that could shift the transition temperatures.

-

Atmosphere and Flow Rate: Maintain an inert atmosphere using dry nitrogen at a purge rate of 50 mL/min to ensure a stable thermal environment.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. The final temperature is chosen to encompass dehydration and the onset of decomposition as identified by TGA.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature. By convention, endothermic events (heat absorption) are plotted as upward peaks.

Diagram of the DSC Experimental Workflow:

Caption: DSC experimental workflow for calcium guaiacolsulfonate.

Anticipated Thermal Events and Data Interpretation

Based on the known structure of calcium guaiacolsulfonate and thermal analysis data from analogous compounds like potassium guaiacolsulfonate, the following thermal events are anticipated.

Dehydration

Calcium guaiacolsulfonate is expected to exist as a hydrate. The TGA curve will likely show an initial mass loss step corresponding to the release of water of hydration.[10] The DSC thermogram will exhibit a corresponding broad endothermic peak.[4] The temperature of this event provides insight into how tightly the water is bound within the crystal lattice.

Thermal Decomposition

Following dehydration, the anhydrous salt is expected to be stable over a certain temperature range before undergoing decomposition. The decomposition of aromatic sulfonates can be a multi-stage process.[11]

-

Initial Decomposition: The first stage of decomposition for salts of aromatic sulfonic acids often involves the cleavage of the C-S bond or the S-O bond in the sulfonate group, potentially releasing sulfur oxides (SO₂, SO₃).[12][13] This will be observed as a significant mass loss in the TGA curve and a complex series of endothermic and/or exothermic peaks in the DSC curve.

-

Charring and Final Decomposition: The remaining organic guaiacol moiety will then degrade at higher temperatures, eventually forming a stable inorganic residue at the final temperature of the TGA experiment (e.g., calcium oxide or calcium sulfate).

The onset temperature of decomposition is a critical parameter for determining the thermal stability of the API.[1]

Summarized Quantitative Data (Predicted)

The following table summarizes the predicted thermal events and the data that should be extracted from the TGA and DSC analyses.

| Thermal Event | Analytical Technique | Expected Temperature Range (°C) | Data to be Reported | Significance in Drug Development |

| Dehydration | TGA | 50 - 150 | % Mass Loss, Onset Temperature | Determines water content, informs drying processes, critical for formulation stability.[4] |

| DSC | 50 - 150 | Onset Temperature, Peak Temperature, Enthalpy of Dehydration (ΔH) | Confirms dehydration, quantifies energy required for water removal. | |

| Decomposition | TGA | > 200 | Onset Temperature of Decomposition, % Mass Loss per stage, Final Residue % | Defines the upper-temperature limit for handling and storage; provides a stability profile.[1][2] |

| DSC | > 200 | Onset Temperature, Peak Temperature(s) | Characterizes the energetic nature of decomposition (endothermic/exothermic). |

Conclusion: From Data to Drug Development Insights

The thermal analysis of calcium guaiacolsulfonate by TGA and DSC is a powerful, indispensable tool in the pharmaceutical scientist's arsenal. It provides quantitative data on hydration and thermal stability that directly impacts formulation strategies, manufacturing processes (such as drying and milling), packaging decisions, and the determination of a product's shelf-life and storage conditions, all of which are mandated by regulatory bodies like the ICH.[2][14]

By following the robust, self-validating protocols outlined in this guide, researchers can generate high-quality, reproducible data. This data, when expertly interpreted, provides a clear and comprehensive understanding of the material's solid-state properties, mitigating risks in the drug development pipeline and ensuring the delivery of a safe, stable, and effective final product.

References

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. torontech.com [torontech.com]

- 3. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]

- 4. thermalsupport.com [thermalsupport.com]

- 5. tainstruments.com [tainstruments.com]

- 6. tainstruments.com [tainstruments.com]

- 7. azom.com [azom.com]

- 8. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. researchgate.net [researchgate.net]

- 11. epublications.marquette.edu [epublications.marquette.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Hygroscopic Nature of Calcium Guaiacosulfonate: A Solid-State Characterization Guide

Introduction: The Chemical Reality of Calcium Guaiacosulfonate

In the realm of solid-state pharmaceutics, the interaction between an active pharmaceutical ingredient (API) and atmospheric moisture dictates its downstream viability—from milling and blending to long-term shelf stability. Calcium guaiacosulfonate (CAS No. 17139-96-7), an off-white to pale yellow crystalline powder utilized primarily as an expectorant and pharmaceutical intermediate, presents a unique challenge due to its pronounced hygroscopicity[1][2].

Chemically, commercial calcium guaiacosulfonate is often synthesized as a mixture of isomeric salts: calcium 3-hydroxy-4-methoxybenzenesulfonate and calcium 4-hydroxy-3-methoxybenzenesulfonate. With a molecular weight of 446.46 g/mol , the compound's structural moieties—specifically the divalent calcium cation (

The Mechanistic Drivers of Moisture Sorption

The hygroscopic nature of calcium guaiacosulfonate is driven by three distinct physicochemical mechanisms:

-

Ion-Dipole Coordination: The

ion possesses a high charge density. When exposed to environmental moisture, it acts as a strong Lewis acid, aggressively coordinating with the oxygen dipoles of water molecules to form stable hydration spheres[1]. -

Hydrogen Bonding Networks: The sulfonate group and the methoxy/hydroxyl substituents on the benzene ring act as potent hydrogen bond acceptors and donors. Water molecules readily adsorb onto the crystal surface, bridging these functional groups[1].

-

Lattice Hydration and Isomerism: Similar to its potassium analog (which forms a well-characterized hemihydrate), the calcium salt can incorporate water directly into its crystal lattice, leading to phase transitions, structural expansion, and ultimately, deliquescence at high relative humidity (RH)[3][4].

Mechanistic pathway of moisture sorption and its impact on calcium guaiacosulfonate stability.

Experimental Profiling: Dynamic Vapor Sorption (DVS)

To quantify the hygroscopicity of calcium guaiacosulfonate, static desiccator methods are insufficient. They lack the kinetic resolution required to observe transient hydrate formations. Instead, we employ Dynamic Vapor Sorption (DVS) , a self-validating gravimetric technique that continuously measures mass changes as the sample is exposed to precise RH profiles[4].

Step-by-Step DVS Protocol

This protocol is designed to be self-validating; the system will not advance to the next humidity step until mass equilibrium is achieved, ensuring that the recorded mass accurately reflects thermodynamic hydration rather than superficial kinetic wetting.

-

Step 1: Sample Preparation & Baseline Establishment

-

Load 10.0 to 15.0 mg of crystalline calcium guaiacosulfonate into a tared quartz sample pan.

-

Subject the sample to a drying phase at 0% RH (using dry

carrier gas) at

-

-

Step 2: Sorption Phase (Isotherm Generation)

-

Program the DVS to increase the RH from 0% to 90% in 10% increments.

-

Causality Check: Apply the strict

equilibrium criterion at each step. If equilibrium is not reached within 360 minutes, force the step. A mass plateau indicates stable hydrate formation, while continuous mass gain indicates deliquescence.

-

-

Step 3: Desorption Phase (Hysteresis Analysis)

-

Decrease the RH stepwise from 90% back to 0% in 10% increments using the same equilibrium criteria.

-

Causality Check: A gap between the sorption and desorption curves (hysteresis) confirms that water has penetrated the crystal lattice (bulk absorption) rather than merely coating the surface (adsorption).

-

-

Step 4: Post-DVS Characterization

-

Immediately analyze the post-DVS sample using Powder X-Ray Diffraction (PXRD) to confirm any irreversible polymorphic transformations or amorphization caused by the moisture cycling.

-

Quantitative Data Summary

Based on standard solid-state profiling of benzenesulfonate calcium salts, the typical moisture sorption behavior is summarized below. This data dictates the environmental controls required during manufacturing.

| Relative Humidity (% RH) | Mass Change ( | Hydration State / Physical Observation | Formulation Implication |

| 0 - 20% | Anhydrous / Stable surface adsorption | Ideal handling conditions. | |

| 30 - 50% | Hydrate transition (e.g., hemi/monohydrate) | Requires moisture-barrier packaging. | |

| 60 - 80% | Higher-order hydration / Powder agglomeration | Severe flowability issues during tableting. | |

| > 80% | Deliquescence / Partial dissolution | Complete loss of structural integrity. |

Formulation and Storage Directives

Because calcium guaiacosulfonate readily absorbs moisture from the environment, strict adherence to handling protocols is non-negotiable[1].

-

Environmental Controls: Manufacturing suites (milling, blending, and tableting) must be strictly maintained at

RH. Use non-sparking tools and avoid the formation of aerosols during transfer, as hydrated powders can alter electrostatic discharge profiles.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Excipient Selection: Avoid highly hygroscopic excipients (like certain grades of microcrystalline cellulose or povidone) which can act as moisture donors. Opt for hydrophobic lubricants (e.g., sodium stearyl fumarate) and anhydrous diluents (e.g., anhydrous dibasic calcium phosphate).

-

Storage: The API must be stored in tightly closed containers, ideally double-lined polyethylene bags with desiccant sachets, in a dry, cool, and well-ventilated environment away from incompatible oxidizing agents[2].

By respecting the inherent thermodynamic drive of calcium guaiacosulfonate to hydrate, formulation scientists can engineer physical barriers and manufacturing environments that ensure the clinical efficacy and shelf-life of the final drug product.

References

-

calcium guaiacolsulfonate - Solubility of Things - Solubility of Things. Available at: [Link]

- CN104292136B - A kind of preparation method of thiocol - Google Patents.

-

Polymorphism with Conformational Isomerism and Incomplete Crystallization in Solid Ethanolamine - ResearchGate. Available at:[Link]

Sources

A Technical Guide to Investigating the Crystal Structure and Polymorphism of Calcium Guaiacosulfonate

A Note to the Reader: As a Senior Application Scientist, it is my responsibility to provide information that is both accurate and grounded in verifiable data. Extensive searches of the public scientific literature and crystallographic databases have revealed a notable absence of specific data concerning the crystal structure and polymorphism of calcium guaiacosulfonate. Therefore, this document is structured as an in-depth technical guide that outlines the established methodologies and analytical workflows required to investigate, characterize, and control the solid-state forms of a pharmaceutical compound, using calcium guaiacosulfonate as a primary case study. This guide is intended for researchers, scientists, and drug development professionals to provide a robust framework for their own investigations into this or similar active pharmaceutical ingredients (APIs).

Introduction: The Case of Calcium Guaiacosulfonate

Calcium guaiacosulfonate is the calcium salt of guaiacolsulfonic acid.[1][2] Its molecular formula is C14H14CaO10S2, with a molecular weight of approximately 446.50 g/mol .[1][2] It is used in pharmaceutical preparations, often as an expectorant to help loosen phlegm and thin bronchial secretions. While its chemical identity and therapeutic use are established, its solid-state properties, which are critical for drug development and manufacturing, are not well-documented in the public domain.

The ability of a compound to exist in more than one crystal structure is known as polymorphism.[3] These different crystalline forms, or polymorphs, can have distinct physicochemical properties, including solubility, dissolution rate, stability, and manufacturability.[4][5] For a pharmaceutical product, an unexpected polymorphic transformation can dramatically alter its efficacy and safety profile.[3][6] Therefore, a thorough investigation of polymorphism is a mandatory step in modern drug development.[7]

This guide provides a comprehensive overview of the experimental strategies and analytical techniques that would be employed to fully characterize the potential polymorphism and crystal structure of calcium guaiacosulfonate.

The Imperative of Polymorphism Screening in Pharmaceutical Development

The solid-state form of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that can profoundly impact the final drug product.[8] Different polymorphs of the same API can exhibit significant variations in key properties:

-

Bioavailability: Differences in solubility and dissolution rate between polymorphs can directly affect how much of the drug is absorbed into the bloodstream, thereby influencing its therapeutic effect.[3][4]

-

Stability: One polymorph may be more thermodynamically stable than another.[5] Metastable forms can convert to a more stable form over time, especially when subjected to heat, humidity, or mechanical stress during manufacturing or storage.[6] This can lead to changes in the drug product's performance and a reduced shelf-life.

-

Manufacturing and Processing: Properties such as crystal shape (habit), flowability, and compressibility are dependent on the polymorphic form.[3] These characteristics are crucial for consistent and efficient tableting and formulation processes.[5]

A failure to identify and control the most stable and suitable polymorphic form during early development can lead to significant setbacks, including batch failures, regulatory delays, and even product recalls.[3][9] A systematic polymorph screen is therefore a critical risk mitigation strategy.[6][10]

Experimental Framework: A Systematic Approach to Polymorph Discovery

The goal of a polymorph screen is to induce the crystallization of the API under a wide variety of conditions to maximize the chances of discovering all accessible crystalline forms.[11]

Crystallization Methodologies

A comprehensive screen for calcium guaiacosulfonate would involve a variety of crystallization techniques:

-

Cooling Crystallization: Dissolving the compound in a suitable solvent at an elevated temperature and then cooling it at controlled rates. Varying the cooling rate can trap different kinetic or thermodynamic forms.

-

Solvent Evaporation: Allowing the solvent to evaporate slowly from a saturated solution at different temperatures. This method is effective for generating single crystals.

-

Anti-Solvent Addition: Adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound, causing it to precipitate. The rate of addition and the choice of anti-solvent are key variables.

-

Slurry Conversion: Stirring a suspension of the solid API in various solvents or solvent mixtures over time. This method allows for the conversion of less stable forms to more stable ones, helping to determine the thermodynamic stability hierarchy at a given temperature.[7]

-

High-Throughput Screening (HTS): Utilizing automated platforms to perform hundreds of small-scale crystallization experiments simultaneously, exploring a vast array of solvents, temperatures, and conditions.

Key Experimental Variables

The choice of experimental conditions is critical for discovering new polymorphs. A thorough screen would systematically vary:

-

Solvents: A diverse panel of solvents with different polarities, hydrogen bonding capabilities, and functional groups should be used.

-

Temperature: Both crystallization and storage temperatures should be varied.

-

Supersaturation: The level of supersaturation and the rate at which it is achieved can dictate which polymorph nucleates.

-

Mechanical Stress: Grinding or high-pressure compression can sometimes induce polymorphic transformations.

The workflow for a comprehensive polymorph screen is a multi-step process involving generation of solid forms followed by robust analytical characterization.

Caption: A systematic workflow for polymorph screening and selection.

Core Analytical Techniques for Polymorph Characterization

Once solid samples have been generated, a suite of analytical techniques is required to identify and characterize the different forms.

| Technique | Information Provided | Expected Observations for Different Polymorphs |

| X-Ray Powder Diffraction (XRPD) | Definitive identification of crystal form ("fingerprint").[12] | Different peak positions and/or relative intensities in the diffraction pattern.[13] |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, phase transitions, glass transitions.[14] | Different melting points, transition temperatures, or the presence of additional thermal events (e.g., solid-solid transitions).[15] |

| Thermogravimetric Analysis (TGA) | Quantifies weight loss upon heating; identifies solvates/hydrates.[16] | Different weight loss profiles corresponding to the loss of solvent or water molecules.[17] |

| Vibrational Spectroscopy (FTIR/Raman) | Information on molecular conformation and intermolecular interactions.[18] | Shifts in vibrational frequencies, changes in peak shapes, or the appearance/disappearance of bands.[19] |

| Single-Crystal X-ray Diffraction (SCXRD) | Unambiguous 3D molecular and crystal structure, including unit cell parameters, space group, and atomic coordinates.[20] | Different unit cell dimensions and/or space groups, leading to different calculated XRPD patterns. |

X-Ray Powder Diffraction (XRPD): The Gold Standard

XRPD is the primary and most definitive tool for identifying polymorphs.[8][21] Each crystalline form has a unique crystal lattice, which results in a characteristic "fingerprint" diffraction pattern.[12][22] An amorphous solid, lacking long-range order, will produce a broad halo instead of sharp peaks.[12]

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature.[23] It is used to determine melting points, which are typically unique for each polymorph.[24] DSC can also reveal solid-solid phase transitions between polymorphs.[15]

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated.[16] This technique is essential for identifying and quantifying the presence of solvent molecules within the crystal lattice (solvates) or water molecules (hydrates).[17][25]

Vibrational Spectroscopy: FTIR and Raman

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[19] Since polymorphs have different arrangements and intermolecular interactions in their crystal lattices, these differences can manifest as changes in the vibrational spectra.[18][26] These techniques are particularly useful for in-situ process monitoring.[27]

Definitive Structure Elucidation: Single-Crystal X-Ray Diffraction (SCXRD)

While XRPD can identify a polymorph, single-crystal X-ray diffraction (SCXRD) is the only technique that can determine its absolute three-dimensional structure.[28][29] This analysis provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.[29]

Protocol: Single-Crystal X-Ray Diffraction Analysis

-

Crystal Growth: Grow a single crystal of calcium guaiacosulfonate of suitable size and quality (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require extensive screening of crystallization conditions.

-

Crystal Mounting: Carefully select and mount a single crystal on a goniometer head.[29]

-

Data Collection:

-

Place the mounted crystal in a single-crystal X-ray diffractometer.[30]

-

Cool the crystal (typically to 100 K) using a cryostream to minimize thermal motion and radiation damage.

-

Generate a monochromatic X-ray beam and direct it at the crystal.

-

Rotate the crystal through a series of angles while collecting the diffraction patterns on a detector.[29]

-

-

Data Processing:

-

Integrate the intensities of the thousands of collected diffraction spots.

-

Determine the unit cell dimensions and the crystal's space group symmetry.

-

-

Structure Solution and Refinement:

-

Use specialized software to solve the "phase problem" and generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[31] The final refined structure provides the definitive atomic arrangement of the polymorph.[20]

-

Understanding Polymorphic Relationships and Stability

Identifying polymorphs is only the first step; understanding their relative stability and the potential for interconversion is crucial.[32] Polymorphic relationships are generally classified as either monotropic or enantiotropic.[33]

-

Monotropic System: One polymorph is the most stable form at all temperatures below the melting point. Any other polymorphs are metastable and will tend to irreversibly convert to the stable form over time.[34][35]

-

Enantiotropic System: Different polymorphs are stable in different temperature ranges. The transition between them is reversible. The temperature at which their stability is equal is known as the transition temperature.[33][36]

Caption: Thermodynamic relationships between polymorphs.

Competitive slurry experiments are the primary method for determining these relationships. By slurrying mixtures of two polymorphs in a solvent over time and analyzing the solid phase, one can determine which form is more stable under those conditions.

Conclusion

While the specific crystal structures of calcium guaiacosulfonate remain to be elucidated, this guide provides a comprehensive and scientifically rigorous framework for their investigation. A thorough polymorph screen, employing a range of crystallization techniques and characterized by a suite of orthogonal analytical methods, is fundamental to understanding the solid-state behavior of any API. The definitive identification of polymorphs by XRPD, characterization of their thermal properties by DSC/TGA, and ultimate structure solution by SCXRD are essential steps. Understanding the thermodynamic stability relationships between any discovered forms ensures that a robust and stable API is selected for development, safeguarding the quality, safety, and efficacy of the final pharmaceutical product. This structured approach provides the necessary foundation for any research or development professional tasked with characterizing the solid state of calcium guaiacosulfonate or any other crystalline pharmaceutical ingredient.

References

- The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control.

-

Difference Between Enantiotropic and Monotropic. Pediaa.com. [Link]

-

Tim, C. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 149. [Link]

-

Bauer, J. F. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network. [Link]

-

Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]

-

Why Polymorphism is Key in Drug Development! PharmaCores. [Link]

-

X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. [Link]

-

The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research. [Link]

-

Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. American Pharmaceutical Review. [Link]

-

FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager. [Link]

-

A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]

-

The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Eurofins CDMO. [Link]

- Ten Cate, A. T., et al. (1999). Polymorphism of Milk Fat Studied by Differential Scanning Calorimetry and Real-Time X-ray Powder Diffraction. Journal of the American Oil Chemists' Society, 76(9), 1031-1039.

-

Determination of crystal structure by single crystal X-ray diffraction. SlidePlayer. [Link]

-

Determination of Crystal Polymorphism by Thermal Analysis. Mettler Toledo. [Link]

- Varma, M., & Vangala, V. R. (2017). Pharmaceutical solvates, hydrates and amorphous forms: A special emphasis on cocrystals. Advanced Drug Delivery Reviews, 117, 25-46.

-

Calcium guaiacol sulfonate. PubChem. [Link]

-

High-throughput polymorph screening of active pharmaceutical ingredients. Unchained Labs. [Link]

-

Thermogravimetric Analysis. Improved Pharma. [Link]

-

Hammond, R. B., et al. (2004). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. Organic Process Research & Development, 8(5), 856-862. [Link]

-

Polymorphism by FT-IR and Raman Spectroscopies. ResearchGate. [Link]

-

Calcium guaiacol sulfonate (CID 24180). MolForge. [Link]

-

What exactly are enantiotropic and monotropic polymorphic transitions? Chemistry Stack Exchange. [Link]

-

Monotropic vs. Enantiotropic Polymorphism: Key Definitions Explained. Mettler Toledo. [Link]

-

TGA curves of the RBM solvates. ResearchGate. [Link]

-

Single Crystal X-Ray Structure Determination. Improved Pharma. [Link]

-

Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical. [Link]

-

Polymorph, Salt & Cocrystal Screening. Veranova. [Link]

- Kumar, D., & Sane, R. T. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SOJ Pharmacy & Pharmaceutical Sciences, 1(2), 1-6.

-

X-ray Powder Diffraction (XRPD). Improved Pharma. [Link]

-

CALCIUM 4-GUAIACOLSULFONATE. Inxight Drugs. [Link]

-

Crystal polymorphism. Wikipedia. [Link]

- Jelesarov, I., & Bosshard, H. R. (1999). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Molecular Recognition, 12(1), 3-18.

-

Wlodarczyk, A., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 965. [Link]

-

Thermogravimetric Analysis and Crystalline Hydrates. Ami Instruments. [Link]

-

Single-crystal X-ray Diffraction. SERC, Carleton College. [Link]

-

Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Coherent. [Link]

-

Studying Polymorphism by Means of DSC. NETZSCH Analyzing & Testing. [Link]

-

CALCIUM GUAIACOLSULFONATE. GSRS. [Link]

-

Raman Spectroscopy and Polymorphism. Spectroscopy Online. [Link]

-

[Specifics of some calcium salts in intravenous therapy of hypocalcemia and their further use]. PubMed. [Link]

-

Calcium Gluconate. StatPearls - NCBI Bookshelf. [Link]

-

Calcium gluconate. UKCPA - Handbook of Perioperative Medicines. [Link]

-

Calcium-salts. Pediatric Oncall. [Link]

Sources

- 1. Calcium guaiacol sulfonate | C14H14CaO10S2 | CID 24180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. molforge.ai [molforge.ai]

- 3. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]

- 4. jocpr.com [jocpr.com]

- 5. nishkaresearch.com [nishkaresearch.com]

- 6. international-pharma.com [international-pharma.com]

- 7. veranova.com [veranova.com]

- 8. One moment, please... [cmbe.engr.uga.edu]

- 9. particle.dk [particle.dk]

- 10. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. improvedpharma.com [improvedpharma.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. tainstruments.com [tainstruments.com]

- 16. improvedpharma.com [improvedpharma.com]

- 17. tara.tcd.ie [tara.tcd.ie]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]

- 20. improvedpharma.com [improvedpharma.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. rigaku.com [rigaku.com]

- 23. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mt.com [mt.com]

- 25. ami-instruments.com [ami-instruments.com]

- 26. spectroscopyonline.com [spectroscopyonline.com]

- 27. coherent.com [coherent.com]

- 28. rigaku.com [rigaku.com]

- 29. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 30. Single Crystal X-Ray Diffraction Analysis - XRD - Advancing Materials [thermofisher.com]

- 31. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 32. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 33. differencebetween.com [differencebetween.com]

- 34. mt.com [mt.com]

- 35. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 36. earthscience.stackexchange.com [earthscience.stackexchange.com]

"pharmacological profile of calcium guaiacosulfonate in respiratory models"

Technical Guide for Drug Development & Preclinical Assessment

Executive Summary & Compound Identity

Calcium Guaiacosulfonate (Calcium Sulfogaiacol) represents a specialized salt form of guaiacolsulfonic acid, distinct from the more common potassium salt (sulfogaiacol) and the ether derivative guaifenesin. While sharing the core expectorant mechanism of the guaiacol class, the calcium salt offers unique physicochemical properties—specifically regarding solubility profiles and cation-excipient interactions—that are critical for specific formulation strategies (e.g., pediatric syrups requiring non-potassium electrolytes).

This guide delineates the pharmacological mechanism, validated preclinical respiratory models, and quantitative assessment protocols required to establish the efficacy profile of Calcium Guaiacosulfonate.

Physicochemical Profile

| Parameter | Description |

| Active Moiety | Guaiacolsulfonate anion (Sulfogaiacol) |

| Chemical Structure | Calcium bis(4-hydroxy-3-methoxybenzenesulfonate) |

| Therapeutic Class | Expectorant / Mucolytic |

| Primary Mechanism | Vagal-mediated gastropulmonary reflex stimulation |

| Solubility | Water-soluble; enhanced stability in aqueous formulations compared to phenolic precursors.[1] |

Mechanistic Pathways: The Gastropulmonary Reflex[2]

The efficacy of Calcium Guaiacosulfonate is not primarily systemic but reflex-based. Unlike direct mucolytics (e.g., N-acetylcysteine) that chemically cleave disulfide bonds, guaiacolsulfonates function as secretagogues .

The "Vagal Trigger" Hypothesis

Upon oral administration, the compound irritates the gastric mucosa.[2] This local irritation is sub-emetic (below the threshold of vomiting) but sufficient to stimulate afferent vagal fibers. This signal travels to the medullary emetic center, triggering an efferent parasympathetic discharge to the bronchial glands.

Physiological Outcome:

-

Hydration: Increased secretion of serous fluid into the respiratory tract.

-

Viscosity Reduction: The influx of water dilutes the mucin concentration, lowering the rheological yield stress of the mucus.

-

Ciliary Efficiency: Lower viscosity facilitates the "beat" of ciliary hairs, improving the upward transport of phlegm (mucociliary clearance).[3]

Signaling Pathway Visualization

Figure 1: The Gastropulmonary Reflex Arc illustrating the indirect mechanism of action for Calcium Guaiacosulfonate.

Preclinical Respiratory Models & Protocols

To validate the pharmacological profile, three distinct models are recommended. These protocols are designed to be self-validating, including necessary positive and negative controls.

Model A: Tracheobronchial Secretion (Phenol Red Method)

This is the "Gold Standard" for screening expectorants in rodents. It quantifies the volume of fluid secreted into the airways.

Principle: Phenol red dye, when injected systemically, is secreted into the bronchial lumen.[4][5] Expectorants increase this secretion.[2][4][6][7][8] The concentration of dye in the bronchoalveolar lavage fluid (BALF) correlates directly with secretagogue activity.

Experimental Protocol:

-

Subject Prep: Male ICR mice (20-25g), fasted overnight with water ad libitum.

-

Grouping:

-

Control (Vehicle only, e.g., Saline).

-

Positive Control (Ammonium Chloride 500 mg/kg or Ambroxol).

-

Test Group (Calcium Guaiacosulfonate: Low, Mid, High doses, e.g., 250, 500, 1000 mg/kg).

-

-

Administration: Administer test compounds orally (p.o.).

-

Dye Injection: 30 minutes post-dosing, inject 5% Phenol Red solution (500 mg/kg) intraperitoneally (i.p.).

-

Termination: 30 minutes post-dye injection, euthanize animals (CO2 asphyxiation).

-

Lavage:

-

Dissect trachea and cannulate.

-

Instill 1.0 mL saline; wait 30s; withdraw fluid. Repeat 3x.

-

Combine washings.

-

-

Quantification:

-

Centrifuge BALF (1000g, 10 min) to remove cells.

-

Add 1N NaOH to supernatant (to ensure alkaline pH for phenol red color development).

-

Measure Absorbance (OD) at 546 nm .[4]

-

Data Output Table Template:

| Group | Dose (mg/kg) | OD (546 nm) Mean ± SEM | % Increase vs Control |

|---|---|---|---|

| Vehicle | - | 0.12 ± 0.01 | - |

| Ca-Guaiacosulfonate | 500 | 0.21 ± 0.02 | +75% |

| Ammonium Chloride | 500 | 0.24 ± 0.03 | +100% |

Model B: Mucociliary Clearance (Tracheal Transport Velocity)

This model assesses the kinetic aspect of the expectorant effect—how fast the cilia can move the mucus.

Protocol:

-

Subject: Anesthetized pigeons or rats (urethane anesthesia).

-

Preparation: Expose the trachea surgically; create a small window or maintain an open tracheal surface.

-

Marker: Place a particle of charcoal or a drop of India ink on the distal tracheal mucosa.

-

Measurement: Measure the time (

) required for the marker to traverse a fixed distance ( -

Calculation: Velocity

(mm/min). -

Intervention: Administer Calcium Guaiacosulfonate (IV or oral) and monitor

over 60 minutes.

Model C: Citric Acid-Induced Cough (Antitussive Potential)

While primarily an expectorant, guaiacolsulfonates often show mild antitussive effects due to the soothing of irritated mucosa (demulcent effect) or reduction of sensory trigger sensitivity.

Protocol:

-

Subject: Guinea pigs (sensitive to tussive agents).

-

Chamber: Place animal in a plethysmograph box.

-

Challenge: Nebulize 7.5% Citric Acid or Capsaicin solution for 1-2 minutes.

-

Counting: Record the number of coughs via microphone/pressure sensor for 10 minutes post-challenge.

-

Comparison: Compare cough latency and frequency between Vehicle and Calcium Guaiacosulfonate treated groups.

Workflow Visualization

Figure 2: Standardized workflow for preclinical evaluation of respiratory pharmacology.

Comparative Pharmacology

It is crucial to differentiate Calcium Guaiacosulfonate from its analogs.

| Feature | Calcium Guaiacosulfonate | Potassium Guaiacolsulfonate | Guaifenesin |

| Cation/Form | Calcium ( | Potassium ( | Glyceryl Ether (Non-ionic) |

| Solubility | Moderate (Warm water) | High | Moderate |

| Taste Profile | Bitter/Metallic (Masking required) | Bitter | Very Bitter |

| Electrolyte Load | Calcium load (Low) | Potassium load (Caution in renal/cardiac patients) | None |

| Primary Use | Pediatric/Geriatric formulations | General Adult Syrups | General OTC |

Key Insight: The Calcium salt is often preferred in formulations where potassium load is a concern (e.g., patients on ACE inhibitors or potassium-sparing diuretics) or to provide a dual-benefit of calcium supplementation, although the latter is negligible at therapeutic expectorant doses.

References

-

PubChem. (2025).[9] Potassium Guaiacolsulfonate Compound Summary. National Library of Medicine.

-

Engler, H., & Szelenyi, I. (1984). Tracheal phenol red secretion, a new method for screening mucosecretolytic compounds. Journal of Pharmacological Methods, 11(3), 151-157.[6]

-

Menezes, P. M., et al. (2019). Analytical and pharmacological validation of the quantification of phenol red in a mouse model: An optimized method to evaluate expectorant drugs. Journal of Pharmacological and Toxicological Methods, 98, 106586.[10]

-

Dicpinigaitis, P. V., & Gayle, Y. E. (2003). Effect of guaifenesin on cough reflex sensitivity. Chest, 124(6), 2178-2181.

-

DrugBank Online. (2024). Sulfogaiacol: Pharmacology and Interactions.

Sources

- 1. CAS 78247-49-1: Potassium guaiacolsulfonate hemihydrate [cymitquimica.com]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. What is the mechanism of Sulfogaiacol? [synapse.patsnap.com]

- 4. A method for studying expectorant action in the mouse by measurement of tracheobronchial phenol red secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tracheal phenol red secretion, a new method for screening mucosecretolytic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 8. ajpp.in [ajpp.in]

- 9. Thiocol | C7H9KO6S | CID 102601439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Analytical and pharmacological validation of the quantification of phenol red in a mouse model: An optimized method to evaluate expectorant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Calcium Guaiacolsulfonate

This Application Note is structured to guide researchers through the complete lifecycle of developing and validating an HPLC method for Calcium Guaiacolsulfonate , a mucolytic agent often formulated in complex cough syrups.

Introduction & Scientific Background

Calcium Guaiacolsulfonate (

-

Ionic Nature: The sulfonic acid group (

) is permanently ionized at typical HPLC pH levels (pKa < 1). This results in poor retention and "dead volume" elution on standard C18 columns. -

Isomerism: Commercial guaiacolsulfonate is rarely a pure single compound. It exists as a mixture of two regioisomers:

-

Major Isomer: 4-hydroxy-3-methoxybenzenesulfonate (typically >90%).

-

Minor Isomer: 3-hydroxy-4-methoxybenzenesulfonate (typically <10%).

-

Note: A robust method must resolve these isomers or integrate them consistently to ensure accurate potency assignment.

-

-

Counter-Ion Irrelevance: In RP-HPLC, the Calcium ion (

) elutes in the void volume. The method quantifies the guaiacolsulfonate anion.

Mechanistic Strategy: Ion-Pair Chromatography (IPC)

To retain the highly polar sulfonate anion on a hydrophobic C18 stationary phase, we employ Ion-Pair Chromatography . A cationic ion-pairing agent (e.g., Tetrabutylammonium,

-

Mechanism: The hydrophobic butyl tails of the

adsorb onto the C18 stationary phase, creating a positively charged surface. The anionic guaiacolsulfonate interacts electrostatically with this surface, increasing retention and improving peak shape.

Method Development Logic (The "Why")

The following decision matrix explains the experimental choices for this protocol.

| Parameter | Selection | Scientific Rationale |

| Column | C18 (End-capped) | Provides the hydrophobic surface area required for the Ion-Pairing reagent to adsorb. |

| Mobile Phase A | 10mM TBAS / Phosphate | Tetrabutylammonium Sulfate (TBAS) acts as the ion-pairing agent. Phosphate buffers the pH to ensure stable ionization. |

| pH | 3.0 ± 0.1 | At pH 3.0, silanol activity on the column is suppressed (reducing tailing), while the sulfonate remains ionized for IPC interaction. |

| Wavelength | 279-280 nm | The aromatic ring of guaiacol exhibits a UV absorption maximum here. It is also an isosbestic point for the isomers in many buffers. |

| Temperature | 25°C or 30°C | IPC is temperature-sensitive. Constant temperature is critical to prevent retention time drift. |

Experimental Protocol

Reagents & Materials

-

Reference Standard: Calcium Guaiacolsulfonate (USP/EP grade) or Potassium Guaiacolsulfonate (conversion factor required).

-

Solvents: Methanol (HPLC Grade), Water (Milli-Q/HPLC Grade).

-

Buffer Reagents: Potassium Dihydrogen Phosphate (

), Phosphoric Acid (

Instrumentation Setup

-

System: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290, Waters Alliance).

-

Column: Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm).

-

Injection Volume: 20 µL.

Mobile Phase Preparation

Mobile Phase A (Buffer):

-

Dissolve 1.36 g of

(10 mM) and 3.4 g of Tetrabutylammonium Hydrogen Sulfate (10 mM) in 950 mL of water. -

Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid.

-

Dilute to 1000 mL with water. Filter through 0.45 µm nylon membrane.

Mobile Phase B (Organic):

-

100% Methanol (HPLC Grade).

Isocratic Elution Program:

-

Ratio: 75% Mobile Phase A : 25% Mobile Phase B.

-

Note: If the 4-isomer and 5-isomer are not resolving, decrease Methanol to 20-22%.

Standard & Sample Preparation

Diluent: Mobile Phase A : Methanol (80:20 v/v).

-

Stock Standard (1.0 mg/mL): Accurately weigh 50 mg of Calcium Guaiacolsulfonate into a 50 mL volumetric flask. Dissolve in ~30 mL Diluent (sonicate if necessary). Dilute to volume.

-

Working Standard (100 µg/mL): Dilute 5.0 mL of Stock Standard to 50 mL with Diluent.

-

Sample Preparation (Syrup/Liquid):

-

Transfer an amount of syrup equivalent to ~50 mg of active into a 50 mL flask.

-

Add 30 mL Diluent, vortex for 5 mins to solubilize.

-

Dilute to volume. Filter through 0.45 µm PVDF filter.

-

Further dilute to reach target concentration (100 µg/mL).

-

Method Logic & Workflow Visualization